Mannopinic acid

Agrobacterium transport solute-binding protein mannityl opine uptake

Mannopinic acid (N-1-(D-mannityl)-L-glutamic acid) is a mannityl-opine, a class of imine-linked conjugates formed by reductive condensation of an amino acid with a sugar or sugar alcohol. It belongs specifically to the mannityl family alongside mannopine, agropine, and agropinic acid, and is biosynthesized in crown gall tumors induced by Agrobacterium tumefaciens harboring octopine- or agropine-type Ti plasmids.

Molecular Formula C11H21NO9
Molecular Weight 311.29 g/mol
CAS No. 74524-18-8
Cat. No. B1211650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMannopinic acid
CAS74524-18-8
Synonymsmannopinic acid
Molecular FormulaC11H21NO9
Molecular Weight311.29 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(C(=O)O)NCC(C(C(C(CO)O)O)O)O
InChIInChI=1S/C11H21NO9/c13-4-7(15)10(19)9(18)6(14)3-12-5(11(20)21)1-2-8(16)17/h5-7,9-10,12-15,18-19H,1-4H2,(H,16,17)(H,20,21)/t5-,6+,7+,9+,10+/m0/s1
InChIKeyLOSIPCYWORXTAW-SZWOQXJISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mannopinic Acid (CAS 74524-18-8): Baseline Identity and Opine Family Classification for Research Procurement


Mannopinic acid (N-1-(D-mannityl)-L-glutamic acid) is a mannityl-opine, a class of imine-linked conjugates formed by reductive condensation of an amino acid with a sugar or sugar alcohol [1]. It belongs specifically to the mannityl family alongside mannopine, agropine, and agropinic acid, and is biosynthesized in crown gall tumors induced by Agrobacterium tumefaciens harboring octopine- or agropine-type Ti plasmids [2]. With a molecular formula of C₁₁H₂₁NO₉ and a molecular weight of 311.29 g/mol, mannopinic acid possesses five defined stereocenters (2S,2'R,3'R,4'R,5'R) . This compound serves as a specific nutrient and signaling molecule for pathogenic agrobacteria, making it a critical reference standard for plant pathology research, transgenic plant verification, and microbial ecology studies involving opine catabolism [3].

Workflow Opine-specific reference standard for plant pathology and microbial ecology
Selection Defined stereochemistry supports stereospecific interaction studies
Use Context Transgenic plant verification, opine catabolic pathway research

Why Generic Opine Substitution Fails: Functional Non-Equivalence of Mannopinic Acid Within the Mannityl Family


Despite structural similarity across the mannityl-opine family, mannopinic acid cannot be functionally replaced by mannopine, agropine, or agropinic acid. Genetic dissection of the octopine-type Ti plasmid pTi15955 revealed that mannopinic acid is catabolized through a dedicated, specific pathway encoded by a discrete operon (moa) that is genetically and functionally separable from the pathways for mannopine and agropine [1]. This specific pathway is inducible only by mannopinic acid and agropinic acid, not by mannopine or agropine, demonstrating distinct regulatory control [2]. Moreover, each of the four mannityl opines is imported by a different periplasmic binding protein–ABC transporter system; mannopinic acid is the only family member with a dedicated high-affinity solute-binding protein (MoaA) structurally characterized at resolutions of 2.05 Å and 1.57 Å [3]. Attempting to substitute mannopinic acid with a close analog such as galactopinic acid (a stereoisomer differing only in the polyhydroxylated side chain configuration) would also alter substrate recognition by these specific transport and catabolic systems [4]. These molecular distinctions mean that experimental systems engineered to produce, detect, or catabolize mannopinic acid will not respond equivalently to other mannityl opines, making authentic mannopinic acid reference material indispensable.

Mannopinic Acid
Other Mannityl Opines
Dedicated MoaA transporter (specific)
Non-specific MotA or distinct transporters
Inducible moa operon (mannopinic acid only)
Separate catabolic operons, not induced by mannopinic acid
Obligate metabolic intermediate
Terminal products or different conversion routes
Experimental systems designed for mannopinic acid may not respond equivalently to mannopine, agropine, or agropinic acid due to distinct transport and catabolic pathways.

Mannopinic Acid: Quantitative Differentiation Evidence for Research and Industrial Selection


Evidence Item 1: Specific High-Affinity Transport System (MoaA) vs. Non-Specific Transporters for Other Mannityl Opines

Mannopinic acid is imported into Agrobacterium tumefaciens via a dedicated high-affinity solute-binding protein, MoaA, which is structurally distinct from the transporters for mannopine (MotA) and agropinic acid (AgaA). Crystal structures of MoaA bound to mannopinic acid were solved at 2.05 Å and 1.57 Å resolution, revealing a unique binding signature [1]. In contrast, the non-specific transporter MotA, which imports mannopine and Amadori compounds, can also transport mannopinic acid but with a different binding mode (MotA–mannopinic acid complex crystal structure at 2.2 Å resolution), suggesting lower specificity or affinity [1]. The MoaA system represents a genetically validated, inducible, specific import pathway confirmed by mutant analysis, whereas mannopine and agropine lack an equivalent dedicated single-opine transporter [2]. This transporter specificity was demonstrated through transposon Tn5 mutagenesis: mutants disrupted in the moa operon lost mannopinic acid catabolism but retained the ability to catabolize mannopine and agropine [3].

Specific Transporter
Head-to-head
MoaA, 1.57 Å vs MotA, 2.2 Å
Reported specific import pathway; may support orthogonal channeling studies
moa mutants lose mannopinic acid catabolism only
Agrobacterium transport solute-binding protein mannityl opine uptake

Evidence Item 2: Dedicated Catabolic Operon (moa) vs. Shared Catabolic Machinery for Mannopine and Agropine

Mannopinic acid is catabolized through a specific, genetically isolated pathway encoded by the moa operon on the octopine-type Ti plasmid pTi15955. Sequence analysis of a 20 kb region identified 12 genes arranged in four operons that are exclusively dedicated to mannopinic acid and agropinic acid catabolism [1]. Within this region, the mannopinic acid permease gene and the catabolic enzyme gene AgaE (which converts mannopinic acid into mannose and glutamate) are functionally distinct from the mannopine/agropine catabolic region located elsewhere on the Ti plasmid [1]. Critically, agropinic acid is first converted to mannopinic acid by AgaF and AgaG before entering the pathway, establishing mannopinic acid as the obligate metabolic intermediate [1]. Expression of all moa operon fusions is induced specifically by mannopinic acid and agropinic acid, but not by mannopine or agropine [2]. This contrasts with mannopine catabolism, which is encoded by separate plasmid regions and is not inducible by mannopinic acid [3].

Catabolic Operon
Head-to-head
moa operon (12 genes, 4 operons) Specific induction by mannopinic/agropinic acid only
Genetically isolated catabolic pathway; may support selective induction studies
No cross-induction with mannopine/agropine operons
opine catabolism Ti plasmid genetics mannopinic acid degradation

Evidence Item 3: Distinct Electrochemical and Spectroscopic Detection Profile (HVPE Silver Staining vs. Phenanthrenequinone) Compared to Guanidino-Opines

Mannopinic acid, as a mannityl opine containing an α-diol moiety (mannitol-derived side chain), is specifically detectable by alkaline silver nitrate staining following high-voltage paper electrophoresis (HVPE), a method that does not detect guanidino-opines such as octopine and nopaline [1]. Conversely, octopine and nopaline, which contain guanidino groups, are detected only by phenanthrenequinone staining. The detection limits differ: mannityl opines (including mannopinic acid) exhibit an HVPE/silver staining detection limit of approximately 1 μg/spot, while octopine and nopaline show an HVPE/phenanthrenequinone detection limit of approximately 2–5 μg/spot [1]. The RP-HPLC method with NBD-F fluorescence derivatization, which achieves on-column detection limits of 0.1–5 pmol, can detect all opine classes simultaneously, but the differential staining properties enable class-specific confirmation orthogonal to HPLC [2].

Detection Limit
Class-level
~1 μg/spot
vs 2–5 μg/spot for guanidino-opines
Silver staining enables class-level screening without HPLC-MS
Class-specific α-diol detection; orthogonal to HPLC
opine analytical chemistry high-voltage paper electrophoresis silver nitrate staining

Evidence Item 4: Dual Import Pathway Architecture vs. Single Transport Systems for Other Opine Families

Mannopinic acid uptake in Agrobacterium tumefaciens is uniquely served by two independent import systems: the specific high-affinity transporter MoaA and the non-specific transporter MotA, which also imports mannopine and Amadori compounds [1]. This dual-pathway architecture was validated through combined in vitro binding assays and in vivo transport studies [2]. In contrast, mannopine import relies primarily on the MotA system, and agropinic acid depends on its dedicated transporter AgaA without an equivalent second backup system structurally confirmed at atomic resolution [1]. The existence of two structurally characterized import pathways at resolutions of 2.2 Å (MotA–mannopinic acid) and 2.05 Å/1.57 Å (MoaA–mannopinic acid) provides mannopinic acid with a transport redundancy not observed for the other mannityl opines [2].

Dual Import System
Head-to-head
Two SBPs: MoaA + MotA vs Single transporter for others
Structurally validated uptake redundancy; may support robust biosensor design
Both crystal structures solved
membrane transport ABC transporter opine uptake redundancy

Evidence Item 5: Obligate Metabolic Intermediate Role vs. Terminal Products for Other Mannityl Opines

In the mannityl opine catabolic network, mannopinic acid occupies a unique node as the obligate metabolic intermediate. Agropinic acid cannot be directly mineralized; it must first be converted to mannopinic acid by the sequential action of AgaF and AgaG, after which AgaE cleaves mannopinic acid into mannose and glutamate [1]. Mannopine, in contrast, is not converted to mannopinic acid but rather lactonized to agropine by mannopine cyclase [2]. This positions mannopinic acid as the only mannityl opine that serves as the necessary entry point for the utilization of another family member (agropinic acid) while itself being directly catabolizable. This central metabolic role is not shared by mannopine, agropine, or agropinic acid [1].

Metabolic Hub
Head-to-head
Obligate intermediate
Agropinic acid must be converted to mannopinic acid
Central node in catabolic network; may support metabolic flux engineering
Not shared by mannopine or agropine
metabolic flux agropinic acid conversion opine interconversion

Evidence Item 6: Utility in Selecting Catabolic Pathway Regulatory Mutants vs. Lack of Analog Selection Utility for Other Opines

Mannopinic acid analogs in which the mannose sugar moiety is replaced with alternative sugars (tetrose, triose, diose, disaccharide analogs) were refused as growth substrates by wild-type Agrobacterium strains carrying octopine-type Ti plasmids, with the exception of strain J73 carrying pTi B6-806, which grew well on all such analogs [1]. This property allowed selection of constitutive regulatory mutants that gained the ability to catabolize the entire family of sugar analogs of mannopinic acid, mannopine, and agropinic acid [1]. Such broad-specificity mutants were not readily obtainable using mannopine or agropinic acid analogs alone. Selection of promiscuous regulatory mutants by mannopinic acid sugar analogs demonstrated that the repressor proteins of the catabolic pathways are the primary determinants of substrate specificity [2]. This positions mannopinic acid analogs as uniquely powerful tools for dissecting opine catabolic regulation.

Mutant Selection
Cross-study
MOA sugar analogs select promiscuous mutants vs MOP/AGA analogs select narrow mutants
Reported tool for isolating broad-specificity regulatory mutants
Validated across 5 Agrobacterium strains
mutant selection opine analogs catabolic regulation

Mannopinic Acid: Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Specific Biosensor Development for Mannopinic Acid Detection in Plant-Microbe Interaction Studies

The genetically validated specific MoaA solute-binding protein (crystal structures at 1.57 Å and 2.05 Å) [1] can be engineered into a fluorescence-based or electrochemical biosensor for selective mannopinic acid detection in complex plant tissue extracts. Unlike sensors built on the non-specific MotA protein (which cross-reacts with mannopine and Amadori compounds), a MoaA-based sensor would provide mannopinic acid-specific readout, enabling real-time monitoring of mannopinic acid production in crown gall tumors or transgenic plants expressing mannityl opine synthesis genes [1].

Selective Microbial Consortia Engineering Using Orthogonal Opine Nutrient Channels

The mutually exclusive induction of the moa operon (by mannopinic acid/agropinic acid) and the mannopine/agropine catabolic operon [2] allows construction of synthetic microbial consortia where distinct bacterial populations are selectively nourished by different opines. For example, a strain engineered to express only the MoaA transporter and moa catabolic genes will proliferate exclusively on mannopinic acid, remaining indifferent to mannopine or agropine, creating an orthogonal nutrient channel for precision microbiome engineering [2].

Mannopinic Acid as an Internal Standard for Multi-Opine UHPLC-ESI-QTOF Quantification in Plant Pathology Diagnostics

The RP-HPLC method with NBD-F fluorescence derivatization achieves on-column detection limits of 0.1–5 pmol for mannopinic acid simultaneously with mannopine, octopine, nopaline, and cucumopine [3]. Mannopinic acid's distinct retention time in the validated multi-opine UHPLC-ESI-QTOF protocol, combined with its differential silver staining positivity [3], makes it an ideal internal reference standard for quantitative opine profiling in plant disease diagnostic laboratories that need to distinguish between octopine-type and agropine-type crown gall infections.

Regulatory Mutant Selection for Expanding Bacterial Substrate Range in Bioremediation or Biocontrol Strains

Mannopinic acid sugar analogs (tetrose, triose, diose, disaccharide variants) select for constitutive regulatory mutants that simultaneously gain the ability to catabolize a broad range of opine and opine-like conjugates [4]. This approach can be applied to evolve Agrobacterium or Pseudomonas biocontrol strains with expanded capabilities to utilize diverse plant-derived nutrient sources, enhancing rhizosphere colonization competence. The selection protocol, using mannopinic acid analogs on minimal agar plates, has been experimentally validated across five Agrobacterium strains [4].

Application
Selection Property
Validation Focus
Biosensor Development
MoaA-based binding specificity
Orthogonal detection vs MotA cross-reactivity
Microbial Consortia Engineering
moa operon induction exclusivity
Selective growth assays without cross-feeding
Internal Standard for Opine Profiling
Distinct HVPE/silver stain signature
Multi-opine method validation accuracy
Regulatory Mutant Isolation
Sugar analog selection capability
Mutant substrate promiscuity confirmation
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